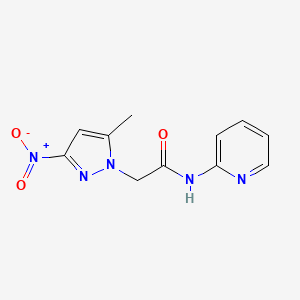
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MNPA and has been synthesized through various methods, which will be discussed in The mechanism of action of MNPA, its biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Furthermore, future directions for MNPA research will be discussed.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. MNPA also inhibits the production of prostaglandins and cytokines by inhibiting the activity of various enzymes involved in their synthesis. Furthermore, MNPA induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
MNPA has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments, including its high selectivity for COX-2, its anti-inflammatory effects, and its potential anticancer properties. However, MNPA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for MNPA research, including its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. MNPA could also be further studied as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, MNPA could be modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
In conclusion, MNPA is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MNPA research have been discussed in this paper. MNPA has shown promising results in various studies and has the potential to be further developed as a therapeutic agent.
Synthesemethoden
MNPA can be synthesized through various methods, including the reaction of 2-acetylpyridine with 5-methyl-3-nitro-1H-pyrazole in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 5-methyl-3-nitro-1H-pyrazole in the presence of a base catalyst. Both methods have been reported in scientific literature, and the yields of MNPA obtained were satisfactory.
Wissenschaftliche Forschungsanwendungen
MNPA has been studied in various research applications, including as a potential anti-inflammatory agent, a selective COX-2 inhibitor, and a potential anticancer agent. Studies have shown that MNPA has anti-inflammatory effects by inhibiting the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.
Eigenschaften
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-6-10(16(18)19)14-15(8)7-11(17)13-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHKIUGPXTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)
![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)


![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)